5-(N-(8-Methoxy-4-quinolyl)amino)pentyl nitrate, commonly referred to as 5MPN, is a novel compound identified as a selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4. This enzyme plays a critical role in the regulation of glucose metabolism, particularly in cancer cells. The development of 5MPN arose from structure-based screening aimed at identifying compounds that could selectively inhibit this enzyme, which is often overexpressed in various cancers.
The compound was discovered through an in silico screening process that evaluated numerous small molecules for their potential to bind to the fructose 6-phosphate binding domain of PFKFB4. Out of over one hundred candidates, 5MPN emerged as a significant inhibitor, demonstrating a competitive inhibition mechanism with a Ki value of approximately .
5MPN is classified as an organic nitrate compound due to its nitrate functional group. It also falls under the category of pharmacological agents due to its role as a kinase inhibitor, specifically targeting the PFKFB4 enzyme involved in tumor metabolism.
The synthesis of 5MPN involves several key steps that typically include the formation of the quinoline ring and subsequent attachment of the pentyl nitrate moiety. While specific synthetic routes may vary, the general approach can be outlined as follows:
Technical details regarding specific reagents and conditions are typically proprietary or subject to further research publication.
The molecular formula of 5MPN is . Its molecular structure features a quinoline ring system linked to a pentyl chain through an amine bond, with a nitrate group attached to the pentyl chain.
5MPN has been shown to interact specifically with PFKFB4 without affecting other phosphofructokinases or protein kinases, indicating its selectivity. The primary reaction involves competitive inhibition at the active site where fructose 6-phosphate binds.
The mechanism by which 5MPN exerts its effects involves inhibiting PFKFB4 activity, leading to altered glycolytic metabolism in cancer cells. By inhibiting this enzyme:
Experimental studies have demonstrated that treatment with 5MPN results in decreased cell viability and proliferation in various cancer cell lines .
Relevant data on solubility and stability can be crucial for formulation development in pharmaceutical applications.
5-(N-(8-Methoxy-4-quinolyl)amino)pentyl nitrate has significant potential in cancer research and therapeutic development due to its selective inhibition of PFKFB4:
The ongoing exploration into its pharmacodynamics and pharmacokinetics will further elucidate its potential clinical applications and effectiveness against various malignancies.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8